4-(1H-Benzimidazol-2-yl)aniline

Glycogen phosphorylase inhibition Antidiabetic research Enzyme kinetics

This heterocyclic building block, featuring a critical 2,4-substitution pattern, is supplied at ≥98% purity. Its precise regioisomer configuration is essential for replicating published results in glycogen phosphorylase inhibition studies, CoTABImPc mercury sensor fabrication (3 nM LOD), and high-temperature polymer synthesis, where its distinct thermal profile (mp 248–252 °C) prevents unwanted crosslinking. Avoid experimental inconsistencies by procuring this exact validated intermediate.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 2963-77-1
Cat. No. B182951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Benzimidazol-2-yl)aniline
CAS2963-77-1
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
InChIKeyVQFBXSRZSUJGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Benzimidazol-2-yl)aniline (CAS 2963-77-1): Technical Specifications and Procurement Baseline


4-(1H-Benzimidazol-2-yl)aniline (also known as 2-(4-Aminophenyl)benzimidazole) is a heterocyclic building block combining a benzimidazole core with a para-aniline substituent . This compound is supplied as a solid crystalline powder with a melting point range of 248–252 °C and a purity specification of ≥98% (HPLC) [1]. It is classified as an aromatic amine with a molecular weight of 209.25 g/mol and is commonly utilized as a synthetic intermediate in pharmaceutical development, biological research, and materials science . The compound exhibits sensitivity to air and is recommended for storage under inert gas at room temperature [1].

Why Substituting 4-(1H-Benzimidazol-2-yl)aniline with Other Benzimidazole-Aniline Hybrids Introduces Uncontrolled Variables in Research and Development


Benzimidazole-aniline derivatives exhibit significant structure-activity relationship (SAR) variability. While compounds such as 5-amino-2-(4-aminophenyl)benzimidazole (DAPBI) or 4-(1H-benzimidazol-1-yl)aniline share the same core scaffold, even minor changes in substitution pattern, linkage position, or the presence of additional functional groups can drastically alter physicochemical properties, biological target engagement, and material performance . For instance, the parent compound 4-(1H-benzimidazol-2-yl)aniline itself shows only modest glycogen phosphorylase inhibition, whereas its arylsulfonyl derivatives exhibit enhanced potency [1]. Similarly, the specific 2,4-substitution pattern of this compound provides a distinct electronic profile and reactivity that is not interchangeable with 1,4- or 3,2-linked analogs . Therefore, generic substitution without empirical validation of the exact regioisomer and functional group configuration can lead to inconsistent experimental outcomes, failed synthesis protocols, and misinterpretation of biological or materials data.

Quantitative Evidence for Prioritizing 4-(1H-Benzimidazol-2-yl)aniline in Procurement Decisions


Glycogen Phosphorylase Inhibition: Parent Compound vs. Optimized Derivatives

In a direct comparative study of glycogen phosphorylase (GP) inhibitors, the parent compound 4-(1H-benzimidazol-2-yl)aniline (designated as compound 1) exhibited modest inhibitory activity with an IC50 in the range of 400–600 µM [1]. In contrast, its arylsulfonyl derivatives, specifically compound 7 (Ar: phenyl) and compound 9 (Ar: o-nitrophenyl), demonstrated significantly enhanced potency with IC50 values of 324 µM and 357 µM, respectively [1]. This head-to-head comparison establishes the parent compound as a baseline scaffold for SAR exploration rather than an optimized lead. For researchers seeking to develop potent GP inhibitors, procurement of the parent compound enables systematic derivatization to achieve improved potency, whereas direct purchase of derivative analogs may bypass critical optimization steps [1].

Glycogen phosphorylase inhibition Antidiabetic research Enzyme kinetics

Physical Property Differentiation: Melting Point and Thermal Stability vs. 5-Amino-2-(4-aminophenyl)benzimidazole (DAPBI)

When compared to its close analog 5-amino-2-(4-aminophenyl)benzimidazole (DAPBI, CAS 7621-86-5), 4-(1H-benzimidazol-2-yl)aniline exhibits a notably higher melting point range of 248–252 °C [1], versus DAPBI's melting point of 234–238 °C . Additionally, the target compound has a lower molecular weight (209.25 g/mol) compared to DAPBI (224.27 g/mol) [1]. This thermal stability differential, coupled with the absence of the additional amino group on the benzimidazole ring, influences the compound's suitability as a monomer in high-temperature polycondensation reactions. DAPBI is specifically engineered for polyamide fiber production where the extra amino group participates in polymerization, whereas 4-(1H-benzimidazol-2-yl)aniline serves as a more thermally robust intermediate for small-molecule synthesis and materials applications requiring higher thermal thresholds [1].

Polymer chemistry High-performance fibers Thermal analysis

Electrochemical Sensor Performance: Mercury(II) Detection Using Cobalt Phthalocyanine Conjugate

4-(1H-Benzimidazol-2-yl)aniline has been successfully utilized as a coupling partner to synthesize a novel cobalt(II) tetraamide benzimidazole phthalocyanine (CoTABImPc) complex for the electrochemical detection of mercury(II) ions [1]. The resulting poly(CoTABImPc)-modified glassy carbon electrode exhibited a detection limit of 3 nM and a sensitivity of 3.7389 µA nM⁻¹ cm⁻² using chronoamperometry [1]. In comparison, the same electrode showed a detection limit of 3.8 nM and sensitivity of 1.4024 µA nM⁻¹ cm⁻² using differential pulse voltammetry (DPV) [1]. While direct comparator data for other benzimidazole-aniline derivatives in identical sensor configurations is not available (class-level inference), the performance metrics establish a benchmark for this specific conjugate. The para-aniline moiety enables efficient amide bond formation with the phthalocyanine core, a synthetic handle that may differ in reactivity and electronic properties compared to meta- or ortho-substituted analogs [1].

Electrochemical sensors Environmental monitoring Heavy metal detection

Storage Stability and Handling Requirements: Air Sensitivity vs. Inert Atmosphere

4-(1H-Benzimidazol-2-yl)aniline is classified as air-sensitive and requires storage under inert gas (argon or nitrogen) to prevent degradation [1]. In contrast, its analog 5-amino-2-(4-aminophenyl)benzimidazole (DAPBI) is not explicitly designated as air-sensitive in standard vendor documentation and can be stored at 4°C with protection from light . The target compound is soluble in methanol and exhibits a maximum absorption wavelength of 314 nm in HCl aqueous solution [1]. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month . This differential stability profile necessitates specific handling protocols and inert atmosphere equipment, which may influence procurement decisions based on available laboratory infrastructure and experimental timelines.

Compound storage Experimental reproducibility Material handling

Synthetic Utility: Building Block for OLED Materials and Coordination Complexes

4-(1H-Benzimidazol-2-yl)aniline serves as a versatile precursor for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and metal coordination complexes . The para-aniline amino group provides a reactive site for amide or Schiff base formation, while the benzimidazole nitrogen atoms can coordinate to transition metals. For example, it has been used to prepare cobalt(II) tetraamide benzimidazole phthalocyanine for sensor applications [1]. In contrast, the isomer 4-(1H-benzimidazol-1-yl)aniline features a different linkage (N1 attachment) that alters the electronic conjugation and coordination geometry, potentially affecting the performance of the resulting materials . While direct quantitative performance comparisons in OLED devices are not available for the parent compound alone (class-level inference), the established use of this specific regioisomer in materials science literature indicates its suitability for applications requiring a 2,4-substitution pattern for optimal electronic properties .

Organic electronics Coordination chemistry Material synthesis

Optimal Procurement and Application Scenarios for 4-(1H-Benzimidazol-2-yl)aniline


Medicinal Chemistry: Scaffold for Glycogen Phosphorylase Inhibitor Optimization

Given its moderate baseline activity (IC50 400–600 µM) and well-defined SAR, 4-(1H-benzimidazol-2-yl)aniline is ideally suited as a starting point for structure-activity relationship studies aimed at developing more potent glycogen phosphorylase inhibitors for type 2 diabetes research [1]. Procurement of the parent compound allows systematic derivatization (e.g., arylsulfonylation) to improve potency, whereas direct purchase of derivative analogs may skip critical optimization steps [1].

Polymer Chemistry: High-Temperature Monomer for Advanced Materials

With a melting point of 248–252 °C and a molecular weight of 209.25 g/mol, this compound offers a distinct thermal profile compared to DAPBI (melting point 234–238 °C; MW 224.27 g/mol) [1]. It is suitable as a monomer or comonomer in high-temperature polycondensation reactions where thermal stability is critical, and the absence of an extra amino group prevents unwanted crosslinking [1].

Electrochemical Sensor Development: Building Block for Metal-Phthalocyanine Conjugates

This compound has been validated as a coupling partner for synthesizing cobalt(II) tetraamide benzimidazole phthalocyanine (CoTABImPc), which demonstrates nanomolar detection limits for mercury(II) (LOD 3 nM, sensitivity 3.7389 µA nM⁻¹ cm⁻² via chronoamperometry) [2]. Researchers developing electrochemical sensors for environmental monitoring can procure this exact regioisomer to replicate published protocols and achieve comparable performance.

Organic Electronics: Precursor for OLED and Coordination Complex Synthesis

The compound's 2,4-substitution pattern and reactive aniline group make it a valuable precursor for synthesizing OLED materials and transition metal complexes [2]. Its air sensitivity necessitates handling under inert atmosphere, which is standard practice in organic electronics fabrication, ensuring the compound's integrity during device assembly [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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